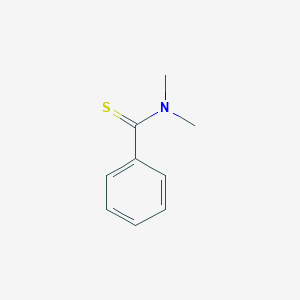

N,N-Dimethylbenzenecarbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-10(2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXCUUJACRRYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165736 | |

| Record name | N,N-(Dimethyl)thiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727486 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15482-60-7 | |

| Record name | N,N-Dimethylbenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15482-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-(Dimethyl)thiobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015482607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-(Dimethyl)thiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N,N-Dimethylbenzenecarbothioamide from Benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N,N-Dimethylbenzenecarbothioamide, a thioamide derivative of significant interest in organic synthesis and medicinal chemistry, starting from the readily available precursor, benzaldehyde. The primary synthetic route discussed is the Willgerodt-Kindler reaction, a robust and widely utilized method for the formation of thioamides. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

This compound, also known as N,N-dimethylthiobenzamide, is a versatile building block in organic chemistry. The thioamide functional group is a key structural motif in numerous biologically active compounds and serves as a valuable intermediate for the synthesis of various sulfur-containing heterocycles. The synthesis of this compound from benzaldehyde via the Willgerodt-Kindler reaction offers a direct and efficient three-component approach, combining the aldehyde, a secondary amine (dimethylamine), and elemental sulfur.

The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones or aldehydes to the corresponding terminal amides or thioamides.[1] In the case of aldehydes, the reaction proceeds without rearrangement, directly affording the thioamide at the carbonyl carbon. The reaction is typically a one-pot synthesis involving the condensation of an aldehyde, an amine, and elemental sulfur.[2][3]

The overall transformation for the synthesis of this compound is as follows:

Reaction Scheme:

Recent advancements in this reaction have explored various conditions, including microwave-assisted synthesis, to improve reaction times and yields.[2][4]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from benzaldehyde based on established Willgerodt-Kindler reaction procedures.

Conventional Heating Method

Materials:

-

Benzaldehyde

-

Dimethylamine (40% aqueous solution or as a solution in a suitable solvent)

-

Elemental Sulfur (powder)

-

N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) (optional, as a catalyst)[5]

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde, dimethylamine, and elemental sulfur in a suitable solvent like DMF.

-

Reaction Conditions: The molar ratio of benzaldehyde:dimethylamine:sulfur is typically in the range of 1:1.1-1.5:1.1-1.5. A catalytic amount of a base such as sodium sulfide can be added to facilitate the reaction.[5]

-

Heating: The reaction mixture is heated to a temperature between 100-140°C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then poured into water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Microwave-Assisted Method

Materials: Same as the conventional method.

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine benzaldehyde, dimethylamine, elemental sulfur, and a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or DMF.

-

Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a temperature between 110-180°C for a period of 2-20 minutes. The reaction progress can be monitored by TLC after cooling.

-

Work-up and Purification: The work-up and purification steps are similar to the conventional heating method.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that specific yields may vary depending on the reaction conditions and scale.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₁NS | |

| Molecular Weight | 165.26 g/mol | |

| Typical Yield | 70-90% | [5] |

| Physical Appearance | Yellowish solid or oil | |

| Melting Point | Not consistently reported; may be a low-melting solid or oil |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR (CDCl₃) | δ ~7.8-7.4 (m, 5H, Ar-H), ~3.4 (s, 3H, N-CH₃), ~3.1 (s, 3H, N-CH₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~203 (C=S), ~140-127 (Ar-C), ~43 (N-CH₃), ~38 (N-CH₃) ppm |

| IR (KBr) | ν ~1590 (C=C), ~1530 (C-N), ~1250 (C=S) cm⁻¹ |

| Mass Spec (EI) | m/z 165 (M⁺), 121, 77 |

Reaction Mechanism and Workflow

The synthesis of this compound via the Willgerodt-Kindler reaction proceeds through a multi-step mechanism. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the Willgerodt-Kindler reaction.

Experimental Workflow

References

- 1. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the Willgerodt-Kindler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

physical and chemical properties of N,N-Dimethylbenzenecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylbenzenecarbothioamide, a tertiary thioamide derivative of benzoic acid, represents a class of compounds with significant potential in medicinal chemistry and organic synthesis. The replacement of the carbonyl oxygen with sulfur in the amide functional group imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and potential biological relevance of this compound.

Core Physical and Chemical Properties

| Property | This compound | N,N-Dimethylbenzamide (for comparison) |

| CAS Number | 15482-60-7[1] | 611-74-5 |

| Molecular Formula | C₉H₁₁NS | C₉H₁₁NO |

| Molecular Weight | 165.26 g/mol | 149.19 g/mol |

| Appearance | Not specified (likely a solid or oil) | White to slightly yellow crystalline solid[2] |

| Melting Point | Not available | 43-45 °C[2] |

| Boiling Point | 231 °C at 760 mmHg[1] | 132-133 °C at 15 mmHg[2] |

| Density | 1.083 g/cm³[1] | ~1.0 g/cm³ |

| Solubility | Expected to be soluble in organic solvents. | Soluble in many organic solvents; slightly soluble in water.[3] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and effective method for the preparation of tertiary thioamides involves the thionation of the corresponding amide using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

General Experimental Protocol for Thionation of N,N-Dimethylbenzamide:

-

Reaction Setup: To a solution of N,N-Dimethylbenzamide (1 equivalent) in a dry, inert solvent such as toluene or dioxane, add Lawesson's reagent (0.5 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Caption: General synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would likely show two singlets for the two N-methyl groups due to hindered rotation around the C-N bond. The aromatic protons would appear as a multiplet in the range of 7.2-7.8 ppm.

-

¹³C NMR: The spectrum would exhibit a signal for the thiocarbonyl carbon (C=S) significantly downfield, typically in the range of 190-210 ppm. Signals for the N-methyl carbons would be observed in the aliphatic region, and the aromatic carbons would appear in the 120-140 ppm range.

-

IR Spectroscopy: A strong absorption band corresponding to the C=S stretching vibration would be expected in the region of 1200-1050 cm⁻¹. The C-N stretching vibration would likely appear around 1350-1280 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the compound.

Chemical Reactivity

The thioamide functional group in this compound governs its chemical reactivity. The sulfur atom is nucleophilic and can react with various electrophiles. The thiocarbonyl group can also undergo reactions typical of this functional class.

-

Reaction with Electrophiles: The sulfur atom can be alkylated or acylated. For instance, reaction with alkyl halides would yield the corresponding S-alkylated thioimidate salt.

-

Reaction with Nucleophiles: The thiocarbonyl carbon is electrophilic and can be attacked by nucleophiles, although it is generally less reactive than a carbonyl carbon.

-

Hydrolysis: Thioamides can be hydrolyzed to the corresponding amides, though the reaction conditions are typically harsher than for amide hydrolysis.

Potential Biological Activity and Signaling Pathways

While there is no specific research on the biological activity of this compound, the broader class of aromatic thioamides has been investigated for various therapeutic applications. Thioamides are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5]

The mechanism of action for many thioamides involves their ability to act as bioisosteres of amides, potentially inhibiting enzymes by mimicking the natural substrate.[6] Some thioamide-containing compounds have been shown to target specific signaling pathways involved in cell proliferation and survival. For instance, some kinase inhibitors incorporate a thioamide moiety.

Given the structural similarity to other biologically active aromatic thioamides, it is plausible that this compound could interact with signaling pathways involved in cancer or infectious diseases. A hypothetical pathway could involve the inhibition of a protein kinase, leading to downstream effects on cell cycle regulation and apoptosis.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This compound is a compound with interesting, yet underexplored, chemical and potential biological properties. While detailed experimental data is sparse in the public domain, this guide provides a framework for its synthesis, predicted characteristics, and potential areas of application based on the known chemistry of thioamides. Further research into this and related compounds is warranted to fully elucidate their potential in drug discovery and materials science.

References

- 1. This compound | CAS#:15482-60-7 | Chemsrc [chemsrc.com]

- 2. N,N-Dimethylbenzamide | 611-74-5 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action for thioamide derivatives in organic reactions

An In-depth Technical Guide on the Mechanism of Action for Thioamide Derivatives in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioamides, the sulfur analogs of amides, have emerged as exceptionally versatile and powerful building blocks in modern organic synthesis and medicinal chemistry.[1][2][3] The substitution of the amide oxygen with a sulfur atom imparts unique physicochemical properties, altering the electronic structure, nucleophilicity, and reactivity of the functional group.[4][5] This guide provides a comprehensive technical overview of the core mechanisms through which thioamide derivatives participate in and catalyze a range of significant organic reactions. It details their role as key synthons in the formation of heterocyclic scaffolds, their utility in advanced cross-coupling reactions, and their application in peptide chemistry. The discussion is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a thorough resource for professionals in chemical and pharmaceutical research.

Core Reactivity and Physicochemical Properties

The reactivity of thioamides is fundamentally governed by the properties of the thiocarbonyl (C=S) group. Compared to their amide counterparts, thioamides exhibit distinct characteristics that are crucial to their mechanistic behavior.

-

Bond Characteristics : The C=S bond in a thioamide is longer and weaker (1.71 Å; ~130 kcal/mol) than the C=O bond in an amide (1.23 Å; ~170 kcal/mol).[3][6] This is due to the larger van der Waals radius of sulfur and results in a more polarizable and reactive double bond.[6]

-

Resonance and Electronic Structure : Thioamides exhibit significant nN→π*C=S resonance, similar to amides. However, the contribution of the zwitterionic resonance structure is greater, leading to a higher rotational barrier around the C-N bond.[6] This enhanced resonance makes the sulfur atom more nucleophilic and the nitrogen atom's lone pair less available.

-

Hydrogen Bonding : Thioamide N-H groups are stronger hydrogen bond donors but the sulfur lone pairs are weaker hydrogen bond acceptors compared to amides.[1][6] This property is critical in medicinal chemistry for modulating target affinity and in designing organocatalysts.[2]

-

Ambident Reactivity : The thioamide functional group possesses multiple reactive sites. The sulfur atom is a soft nucleophilic center, the nitrogen can be nucleophilic (in primary/secondary thioamides), and the thiocarbonyl carbon is an electrophilic center.[7] Furthermore, the α-protons are more acidic than those in amides, allowing for the formation of enethiolate intermediates.[8]

These properties collectively make thioamides highly versatile intermediates, capable of engaging with both electrophiles and nucleophiles in predictable ways to construct complex molecular architectures.

Mechanism of Action in Heterocycle Synthesis

Thioamides are preeminent precursors for the synthesis of sulfur- and nitrogen-containing heterocycles, most notably thiazoles.

Hantzsch Thiazole Synthesis

The reaction of a thioamide with an α-halocarbonyl compound is a classic and robust method for constructing the thiazole ring. The mechanism proceeds via a two-step addition-cyclization pathway.

-

Nucleophilic Attack : The nucleophilic sulfur atom of the thioamide attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming an S-alkylated intermediate.

-

Intramolecular Cyclization & Dehydration : The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. The resulting tetrahedral intermediate subsequently undergoes dehydration to yield the aromatic thiazole ring.[9][10]

Caption: Mechanism of Hantzsch Thiazole Synthesis.

This reaction is highly versatile, and a wide array of substituted thiazoles can be produced by varying the thioamide and α-halocarbonyl starting materials.[10]

Mechanism of Action in Cross-Coupling Reactions

A significant advancement in thioamide chemistry is their use in desulfurative cross-coupling reactions, which allows the thioamide carbon to function as a carbene precursor for C-C bond formation.

Palladium-Catalyzed Desulfurative Suzuki-Miyaura Coupling

This reaction enables the coupling of thioamides with boronic acids to form diaryl ketones or amidinium salts.[11] The mechanism involves the in situ generation of a palladium-carbene complex through desulfurization.

-

Coordination and Desulfurization : The thioamide coordinates to a Pd(0) catalyst. A silver salt (e.g., Ag₂CO₃, Ag₂O) acts as a desulfurating agent, abstracting the sulfur atom to form Ag₂S and generating a Pd-diaminocarbene intermediate. The silver salt also facilitates the catalytic cycle by acting as an oxidant.[11]

-

Transmetalation : The organoboronic acid undergoes transmetalation with the palladium complex, transferring its organic group to the metal center.

-

Reductive Elimination : The two organic groups on the palladium center (the carbene-derived carbon and the group from the boronic acid) couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of desulfurative Suzuki coupling.

This methodology provides a novel route to unsymmetrical diaryl ketones and other valuable structures that are otherwise challenging to synthesize.[11]

Mechanism of Action in Peptide Synthesis and Modification

Thioamides serve as unique isosteres of amide bonds in peptides, enhancing stability against proteolysis.[1][6] Their distinct reactivity has also been harnessed for novel peptide ligation strategies.

Silver(I)-Promoted Peptide Ligation

A method developed by the Hutton group utilizes thioamides for peptide synthesis via the coupling of an N-terminal thioamide with a C-terminal carboxylic acid.[12]

-

Activation and Coupling : Silver(I) promotes the coupling of the thioamide and carboxylic acid, leading to the formation of a key isoimide intermediate.

-

Acyl Transfer : The isoimide undergoes a rapid 1,3-acyl transfer to generate a more stable imide.

-

Hydrolysis : The resulting peptide imide can be selectively hydrolyzed to afford the native peptide bond.

This traceless ligation method allows for the synthesis of peptides in the N-to-C direction, complementing traditional C-to-N solid-phase peptide synthesis.[12]

Caption: Workflow for thioamide-mediated peptide ligation.

Quantitative Data Summary

The efficiency of reactions involving thioamides is highly dependent on the substrates and conditions employed. The following tables summarize representative quantitative data for the key reactions discussed.

Table 1: Hantzsch Thiazole Synthesis

| Thioamide Derivative | α-Halocarbonyl Reagent | Conditions | Yield (%) |

| Thioacetamide | 2-Bromoacetophenone | Ethanol, Reflux, 2h | >90 |

| Thiobenzamide | Ethyl bromopyruvate | Ethanol, Reflux, 4h | 85-95 |

| Thiourea | 3-Bromo-2-pentanone | Acetone, RT, 12h | 80-90 |

| N-Phenylthiourea | 2-Chloro-1-phenylethanone | DMF, 80°C, 3h | 75-85 |

(Data compiled from principles discussed in[9][10][13])

Table 2: Palladium-Catalyzed Desulfurative Coupling

| Thioamide/Thiourea Substrate | Boronic Acid | Catalyst/Reagent | Conditions | Yield (%) |

| N,N'-Diphenylthiourea | Phenylboronic acid | Pd(OAc)₂, Ag₂CO₃ | Toluene, 110°C, 12h | 92 |

| Thiobenzamide | 4-Tolylboronic acid | Pd(OAc)₂, Ag₂O | Dioxane, 100°C, 24h | 78 |

| N-Methylthiobenzamide | Naphthalene-2-boronic acid | PdCl₂(dppf), Ag₂O | Toluene, 110°C, 18h | 85 |

| Pyrrolidine-2-thione | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Cu(I) carboxylate | Dioxane, 100°C, 16h | 88 |

(Data compiled from principles discussed in[11][14])

Detailed Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

Reaction: Synthesis of 2-Methyl-4-phenylthiazole from thioacetamide and 2-bromoacetophenone.

Materials:

-

Thioacetamide (1.0 mmol, 75.1 mg)

-

2-Bromoacetophenone (1.0 mmol, 199.0 mg)

-

Absolute Ethanol (5 mL)

Procedure:

-

A solution of thioacetamide (1.0 mmol) in absolute ethanol (3 mL) is prepared in a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To this solution, 2-bromoacetophenone (1.0 mmol) dissolved in ethanol (2 mL) is added dropwise at room temperature.

-

The reaction mixture is heated to reflux (approx. 78°C) and maintained for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in ethyl acetate (15 mL) and washed with a saturated sodium bicarbonate solution (2 x 10 mL) followed by brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-methyl-4-phenylthiazole.

General Protocol for Pd-Catalyzed Desulfurative Suzuki-Miyaura Coupling

Reaction: Synthesis of N,N'-diphenyl-N''-phenylbenzamidine from N,N'-diphenylthiourea and phenylboronic acid.

Materials:

-

N,N'-Diphenylthiourea (0.5 mmol, 114.2 mg)

-

Phenylboronic acid (1.0 mmol, 121.9 mg)

-

Palladium(II) Acetate [Pd(OAc)₂] (5 mol%, 5.6 mg)

-

Silver(I) Carbonate [Ag₂CO₃] (1.0 mmol, 275.7 mg)

-

Triphenylphosphine [PPh₃] (10 mol%, 13.1 mg)

-

Anhydrous Toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add N,N'-diphenylthiourea (0.5 mmol), phenylboronic acid (1.0 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (1.0 mmol).

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

The reaction vessel is sealed and the mixture is stirred vigorously at 110°C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst and silver salts. The pad is washed with ethyl acetate (15 mL).

-

The combined filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired amidinium salt product.[11]

Conclusion

Thioamide derivatives are far more than simple analogs of amides; they are a distinct class of functional groups with a rich and diverse reaction chemistry. Their unique electronic properties enable a wide range of transformations that are often difficult or impossible to achieve with amides. From their foundational role in constructing essential heterocyclic motifs like thiazoles to their modern application in sophisticated desulfurative cross-coupling reactions and peptide ligations, the mechanistic versatility of thioamides is evident. A thorough understanding of their core reactivity and mechanistic pathways is indispensable for researchers and scientists aiming to leverage these powerful synthons for the innovative design and development of new molecules in organic synthesis, materials science, and drug discovery.

References

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. tandfonline.com [tandfonline.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation – The Hutton Group [hutton.chemistry.unimelb.edu.au]

- 13. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Genesis of a Sulfur-Containing Workhorse: A Historical and Technical Guide to Thioamide Synthesis

For researchers, scientists, and professionals in drug development, an in-depth understanding of synthetic methodologies is paramount. This technical guide delves into the discovery and historical evolution of thioamide synthesis, providing a comprehensive overview of seminal methods, detailed experimental protocols, and the logical progression to modern techniques. Thioamides, isosteres of amides where a sulfur atom replaces the oxygen, have garnered significant interest in medicinal chemistry due to their unique physicochemical properties that can enhance biological activity and metabolic stability.

The Dawn of Thioamide Synthesis: The Thionation of Amides

The earliest and most direct approach to thioamides involved the thionation of their corresponding amides. This fundamental transformation has been a cornerstone of thioamide synthesis for nearly 150 years.

The Pioneering Reagent: Phosphorus Pentasulfide (P₄S₁₀)

The first documented synthesis of a thioamide dates back to 1878, when Hofmann successfully converted an amide to its thio-analogue using phosphorus pentasulfide (P₄S₁₀).[1] This method, while historically significant, often requires harsh reaction conditions, such as high temperatures and prolonged reaction times, and can be complicated by the formation of side products. The low solubility of P₄S₁₀ in many organic solvents also presents a practical challenge.

Table 1: Synthesis of Thioamides via Thionation of Amides with P₄S₁₀

| Starting Amide | Thioamide Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzamide | Thiobenzamide | Toluene | Reflux | 22 | ~70 |

| Acetamide | Thioacetamide | Pyridine | Reflux | 4 | ~60 |

| N-Methylbenzamide | N-Methylthiobenzamide | Xylene | Reflux | 6 | ~75 |

| Lactam (various) | Thiolactam (various) | Dioxane | Reflux | 12-24 | 50-85 |

Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzamide (1.0 eq) and phosphorus pentasulfide (0.25 eq).

-

Add dry toluene as the solvent.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 22 hours), cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford thiobenzamide.

A Milder Successor: Lawesson's Reagent

In the 1950s, a significant advancement in amide thionation came with the introduction of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). This reagent, being more soluble in organic solvents and generally more reactive than P₄S₁₀, allows for milder reaction conditions and often provides cleaner reactions with higher yields.

Table 2: Synthesis of Thioamides using Lawesson's Reagent

| Starting Amide | Thioamide Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-p-methylphenylbenzamide | N-(p-methylphenyl)benzothioamide | Toluene | Reflux | 3 | 95 |

| N²,N⁶-di(n-butyl)pyridine-2,6-dicarboxamide | N²,N⁶-di(n-butyl)pyridine-2,6-bis(carbothioamide) | Toluene | Reflux | 2.5 | 92 |

| Benzamide | Thiobenzamide | THF | Reflux | 1 | 98 |

| 2-Azacyclononanone | 2-Azacyclononanethione | Toluene | 80 | 0.5 | 95 |

-

To a 500 mL three-necked flask, add N-p-methylphenylbenzamide (0.20 mol), Lawesson's reagent (0.104 mol), and 200 mL of toluene.

-

Heat the mixture to reflux under a nitrogen atmosphere.

-

Monitor the reaction by TLC until completion (approximately 3 hours).

-

Cool the mixture and add 100 mL of ethylene glycol and 1.0 mL of water.

-

Stir the resulting mixture at 95 °C for 3.5 hours to decompose the Lawesson's reagent byproducts.

-

After cooling, transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product to obtain N-(p-methylphenyl)benzothioamide.

A Name Reaction of Enduring Importance: The Willgerodt-Kindler Reaction

The Willgerodt reaction, first reported by Conrad Willgerodt in 1887, and its subsequent modification by Karl Kindler in 1923, represents a powerful method for the synthesis of thioamides from aryl alkyl ketones. The so-called Willgerodt-Kindler reaction involves the reaction of a ketone with elemental sulfur and a secondary amine, typically morpholine. A key feature of this reaction is the migration of the carbonyl group to the terminal position of the alkyl chain and its subsequent conversion to a thioamide.

Table 3: Synthesis of Thioamides via the Willgerodt-Kindler Reaction

| Starting Ketone | Amine | Thioamide Product | Temperature (°C) | Time (h) | Yield (%) |

| Acetophenone | Morpholine | 2-Phenyl-1-morpholinoethanethione | Reflux | 12 | 60-70 |

| p-Methylacetophenone | Morpholine | 2-(p-Tolyl)-1-morpholinoethanethione | 135 | 4 | 92 |

| Propiophenone | Piperidine | 3-Phenyl-1-(piperidin-1-yl)propane-1-thione | Reflux | 8 | 55 |

| 1-Acetonaphthone | Morpholine | 2-(Naphthalen-1-yl)-1-morpholinoethanethione | 120 | 6 | 44 |

-

In a 10 mL microwave process vial, combine the aldehyde (1.0 mmol), the amine (1.1 mmol), and elemental sulfur (1.5 mmol).

-

Add 1-methyl-2-pyrrolidone (NMP) (2 mL) as the solvent.

-

Seal the vial and place it in a single-mode microwave reactor.

-

Heat the mixture to the specified temperature (e.g., 150 °C) for the designated time (e.g., 10 minutes).

-

After cooling, dilute the reaction mixture with dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Synthesis from Nitriles: An Alternative Pathway

Another classical route to thioamides involves the reaction of nitriles with a source of sulfur, most commonly hydrogen sulfide (H₂S) or its salts. This method provides a direct conversion of the nitrile functionality to a primary thioamide. While effective, the use of highly toxic and foul-smelling hydrogen sulfide gas has led to the development of alternative sulfur sources and methodologies.

Table 4: Synthesis of Primary Thioamides from Nitriles

| Starting Nitrile | Sulfur Source | Catalyst/Conditions | Solvent | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzonitrile | H₂S (gas) | Anion-exchange resin | Methanol/Water | 96 | | 4-Chlorobenzonitrile | NaSH·xH₂O / MgCl₂·6H₂O | Room Temperature | DMF | 95 | | Acetonitrile | H₂S (gas) | Anion-exchange resin | Ethanol/Water | 75 | | 3-Cyanopyridine | (NH₄)₂S | Microwave, 130 °C | Methanol | 88 |

-

Prepare the SH⁻ form of an anion-exchange resin (e.g., Dowex 1X8) by washing with aqueous sodium hydroxide, water, and then a solution of sodium hydrosulfide.

-

Suspend the resin in a solution of the nitrile in a mixture of methanol and water.

-

Bubble hydrogen sulfide gas through the stirred suspension at room temperature and atmospheric pressure.

-

Monitor the reaction by TLC.

-

Upon completion, filter the resin and wash it with methanol.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization.

The Modern Era: Multi-Component Reactions

The evolution of thioamide synthesis has led to the development of highly efficient and atom-economical multi-component reactions. These one-pot procedures often utilize readily available starting materials and offer a significant improvement in terms of simplicity and environmental impact over classical methods. A common example is the three-component reaction of an aldehyde, an amine, and elemental sulfur.

Table 5: Three-Component Synthesis of Thioamides

| Aldehyde | Amine | Sulfur Source | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Benzaldehyde | Morpholine | S₈ | NMP | 150 (Microwave) | 10 | 95 |

| 4-Chlorobenzaldehyde | Piperidine | S₈ | NMP | 150 (Microwave) | 10 | 92 |

| 4-Methoxybenzaldehyde | Benzylamine | S₈ | NMP | 150 (Microwave) | 15 | 88 |

| Furfural | Cyclohexylamine | S₈ | NMP | 180 (Microwave) | 20 | 75 |

-

To a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.2 mmol), and elemental sulfur (1.5 mmol).

-

Add a mixture of water and THF (e.g., 9:1 v/v).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

The journey of thioamide synthesis, from its inception with the harsh thionation using phosphorus pentasulfide to the elegant and efficient multi-component reactions of today, reflects the broader evolution of organic chemistry. For researchers in drug discovery and development, a deep appreciation of this history provides not only a toolbox of synthetic methods but also a framework for innovation in the design and synthesis of novel therapeutic agents. The continued development of milder, more selective, and sustainable methods for thioamide synthesis will undoubtedly further expand their application in creating the medicines of the future.

References

Theoretical Exploration of N,N-Dimethylbenzenecarbothioamide's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of N,N-Dimethylbenzenecarbothioamide. Given the significance of thioamide derivatives in medicinal chemistry and materials science, a deep understanding of their electronic properties is paramount for predicting their reactivity, stability, and potential biological interactions. This document outlines the standard computational protocols, data presentation strategies, and visualization of workflows pertinent to the theoretical analysis of this class of molecules. While specific experimental data for the title compound is not detailed, this guide serves as a robust framework for conducting such theoretical studies and interpreting the results.

Introduction

This compound, a member of the thioamide family, possesses a unique electronic framework arising from the interplay between the aromatic phenyl ring, the dimethylamino group, and the thiocarbonyl moiety. The electronic distribution, orbital energies, and charge transfer possibilities within the molecule dictate its chemical behavior. Theoretical and computational chemistry offer powerful tools to elucidate these properties at the atomic level, providing insights that are often complementary to experimental findings.

This guide focuses on the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to explore the electronic landscape of this compound. We will detail the standard computational workflows, from geometry optimization to the analysis of molecular orbitals and charge distribution.

Theoretical Framework and Computational Methodologies

The investigation of the electronic structure of this compound is typically initiated with the optimization of its molecular geometry, followed by a series of calculations to determine its electronic properties.

Geometry Optimization

The first step in any computational analysis is to find the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its nuclei.

Protocol:

-

Method: Density Functional Theory (DFT) is the most common and effective method for this purpose.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice for organic molecules.[1][2] Other functionals like M06-2X can also be employed for comparison, as they may better account for non-covalent interactions.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient to provide a good balance between accuracy and computational cost.[1][2] The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the electron distribution, especially for molecules with heteroatoms and potential for hydrogen bonding.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (Infrared and Raman) that can be compared with experimental data for validation of the computational model.

Protocol:

-

Method: DFT, using the same functional and basis set as in the geometry optimization.

-

Output: The calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities. These can be used to simulate the theoretical IR and Raman spectra of the molecule.

Electronic Properties Analysis

Once a stable geometry is confirmed, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic nature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[3] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.[3]

NBO analysis provides a localized picture of the bonding and charge distribution within the molecule. It is particularly useful for quantifying charge transfer interactions and delocalization effects. Key outputs include:

-

Natural Atomic Charges: Provides a more chemically intuitive picture of the charge distribution compared to other methods like Mulliken population analysis.

-

Second-Order Perturbation Theory Analysis: This analysis within the NBO framework quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. This is particularly useful for understanding hyperconjugation and intramolecular charge transfer.

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an excellent tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

-

Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack.

-

Blue regions (positive potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack.

-

Green regions (neutral potential): Represent areas with near-zero potential.

Data Presentation

For clarity and ease of comparison, quantitative data from the theoretical calculations should be summarized in structured tables.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (a.u.) | Value (eV) |

| Energy of HOMO | [Calculated Value] | [Calculated Value] |

| Energy of LUMO | [Calculated Value] | [Calculated Value] |

| HOMO-LUMO Gap (ΔE) | [Calculated Value] | [Calculated Value] |

| Ionization Potential (I) | [Calculated Value] | [Calculated Value] |

| Electron Affinity (A) | [Calculated Value] | [Calculated Value] |

| Electronegativity (χ) | [Calculated Value] | [Calculated Value] |

| Chemical Hardness (η) | [Calculated Value] | [Calculated Value] |

| Chemical Softness (S) | [Calculated Value] | [Calculated Value] |

| Electrophilicity Index (ω) | [Calculated Value] | [Calculated Value] |

Note: Ionization Potential (I) ≈ -EHOMO; Electron Affinity (A) ≈ -ELUMO; Electronegativity (χ) = (I+A)/2; Chemical Hardness (η) = (I-A)/2; Chemical Softness (S) = 1/(2η); Electrophilicity Index (ω) = χ2/(2η).

Table 2: Selected NBO Analysis Results for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| [e.g., LP(1) N] | [e.g., π(C=S)] | [Calculated Value] |

| [e.g., π(C=C)] | [e.g., π(C=S)] | [Calculated Value] |

| [...] | [...] | [...] |

Table 3: Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm-1) | IR Intensity (km/mol) | Raman Activity (Å4/amu) | Assignment |

| [e.g., ν(C=S)] | [Calculated Value] | [Calculated Value] | [Calculated Value] | [e.g., C=S stretch] |

| [e.g., ν(C-N)] | [Calculated Value] | [Calculated Value] | [Calculated Value] | [e.g., C-N stretch] |

| [...] | [...] | [...] | [...] | [...] |

Visualization of Workflows and Concepts

Visual diagrams are essential for conveying complex relationships and workflows in computational chemistry.

Caption: Computational workflow for the theoretical study of this compound.

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMO) and the HOMO-LUMO gap.

Conclusion

The theoretical investigation of this compound's electronic structure, guided by the principles of Density Functional Theory, provides invaluable insights into its inherent chemical properties. By following the detailed methodologies for geometry optimization, vibrational analysis, and the calculation of electronic descriptors such as HOMO-LUMO energies, NBO charges, and MEP surfaces, researchers can build a comprehensive understanding of this molecule. The systematic presentation of data in tables and the visualization of computational workflows and concepts are crucial for the effective dissemination and interpretation of these theoretical findings. This guide serves as a foundational resource for researchers embarking on the computational characterization of this compound and related thioamide compounds, with applications spanning from fundamental chemical research to rational drug design.

References

Navigating the Chemical Landscape of N,N-Dimethylbenzenecarbothioamide: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of N,N-Dimethylbenzenecarbothioamide in common laboratory solvents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data and outlines detailed experimental protocols to empower informed decision-making in experimental design and execution. While specific quantitative data for this compound is limited in publicly available literature, this guide offers a robust framework for its evaluation based on the well-established chemical principles governing thioamides.

Introduction to this compound

This compound is an organic compound featuring a thioamide functional group attached to a benzene ring. Thioamides are recognized as valuable isosteres of amides in medicinal chemistry and materials science, offering unique physicochemical properties.[1] Understanding the solubility and stability of this compound is paramount for its effective use in chemical synthesis, biological assays, and formulation development. This guide addresses these critical parameters by providing qualitative assessments and standardized methodologies for their empirical determination.

Solubility Profile

The solubility of a compound is a fundamental property that dictates its utility in various applications. Based on the principle of "like dissolves like" and data available for the analogous amide, N,N-Dimethylbenzamide, a qualitative solubility profile for this compound is presented in Table 1. The presence of the aromatic ring suggests poor solubility in water, while the organic nature of the molecule indicates good solubility in many organic solvents.[2]

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Polarity | Expected Solubility | Rationale |

| Water | H₂O | Polar Protic | Sparingly Soluble | The hydrophobic benzene ring limits interaction with polar water molecules.[2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | The ethyl group and the ability to hydrogen bond allow for favorable interactions. |

| Methanol | CH₃OH | Polar Protic | Soluble | Similar to ethanol, it is a polar protic solvent capable of dissolving the compound. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | As a polar aprotic solvent, it can effectively solvate the polar thioamide group.[2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | A highly polar aprotic solvent known for its broad dissolving power for organic compounds. |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble | Thioamides are generally stable and soluble in dichloromethane.[3] |

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. Thioamides, in general, exhibit distinct stability characteristics compared to their amide counterparts. Table 2 summarizes the expected stability of this compound under various conditions.

Table 2: Stability Profile of this compound

| Condition | Expected Stability | Potential Degradation Pathway |

| Aqueous (Neutral) | Moderately Stable | Slow hydrolysis to N,N-Dimethylbenzamide. |

| Aqueous (Acidic) | Less Stable | Acid-catalyzed hydrolysis to N,N-Dimethylbenzamide. |

| Aqueous (Alkaline) | Unstable | Base-catalyzed hydrolysis to N,N-Dimethylbenzamide is likely.[3] Thioamides are generally more resistant to hydrolysis than amides, but still susceptible.[4][5] |

| Organic Solvents (Aprotic) | Stable | Generally stable in aprotic organic solvents like dichloromethane and ethyl acetate.[3] |

| Organic Solvents (Protic) | Potentially Unstable | Nucleophilic attack by protic solvents like methanol at elevated temperatures is possible.[3] |

| Light Exposure | Potentially Unstable | Aromatic compounds and thioamides can be susceptible to photodecomposition.[6] |

| Elevated Temperature | Potentially Unstable | Thermal degradation may occur, with the exact pathway dependent on the atmosphere (oxidative or inert).[7] |

Experimental Protocols

To ascertain the precise solubility and stability of this compound, the following experimental protocols are recommended.

Protocol for Determining Equilibrium Solubility

This protocol is adapted from established methods for determining the equilibrium solubility of chemical compounds.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vial to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in units such as mg/mL or mol/L.

Protocol for Assessing Chemical Stability

This protocol outlines a general procedure for evaluating the stability of this compound in solution under various stress conditions.

Objective: To determine the rate of degradation of this compound in different solvents and under various conditions (pH, light, temperature).

Materials:

-

Stock solution of this compound in a stable solvent (e.g., acetonitrile or DMSO)

-

Buffers of different pH values (e.g., pH 4, 7, 9)

-

Selected organic solvents

-

Temperature-controlled incubator

-

Photostability chamber

-

HPLC system

Procedure:

-

Preparation of Test Solutions: Prepare solutions of this compound at a known concentration (e.g., 10 µg/mL) in the different test media (buffers and organic solvents).

-

Stress Conditions:

-

Hydrolytic Stability: Incubate the solutions at different pH values at a constant temperature (e.g., 37°C).

-

Solvent Stability: Incubate the solutions in various organic solvents at a constant temperature.

-

Photostability: Expose the solutions to a controlled light source in a photostability chamber, alongside a dark control.[8]

-

Thermal Stability: Incubate the solutions at an elevated temperature (e.g., 50°C or 70°C).

-

-

Time Points: Withdraw aliquots from each test solution at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) in each condition.

Potential Degradation Pathways

The primary degradation pathway for this compound, particularly in aqueous environments, is likely hydrolysis of the thioamide bond to form the corresponding amide, N,N-Dimethylbenzamide. This can be catalyzed by acid or base. Other potential degradation mechanisms include oxidation of the sulfur atom and photochemically induced reactions.[9][10]

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of the solubility and stability of this compound.

References

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. rdlaboratories.com [rdlaboratories.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

N,N-Dimethylbenzenecarbothioamide: A Technical Guide to its Potential Applications in Medicinal Chemistry

Introduction

Thioamides, isosteres of amides where the carbonyl oxygen is replaced by sulfur, have emerged as a significant scaffold in medicinal chemistry and drug discovery.[1] This functional group imparts unique physicochemical and biological properties, leading to a diverse range of therapeutic agents targeting cancer, microbial and viral infections, and neurodegenerative conditions.[1][2] N,N-Dimethylbenzenecarbothioamide, a simple tertiary thiobenzamide, represents a fundamental structure within this class. While not extensively studied as a standalone therapeutic, its potential can be extrapolated from the well-documented activities of its structural analogs. This technical guide will explore the prospective applications of this compound in medicinal chemistry, drawing upon the broader knowledge of thiobenzamides and providing a framework for its future investigation.

Potential Therapeutic Applications

The medicinal chemistry potential of this compound is inferred from the biological activities of the broader thioamide and thiobenzamide classes.

Antiviral Activity

Substituted thiobenzamides have demonstrated potent antiretroviral activity.[3] Specifically, 2,2'-dithiobisbenzamides, which are related to thiobenzamides, have shown low micromolar activity against HIV-1, HIV-2, and SIV in cell culture.[4]

Mechanism of Action: The proposed mechanism involves the targeting of the viral nucleocapsid protein (NCp7), a key protein in the viral life cycle that contains two zinc finger domains.[4] The thioamide metabolites are believed to act as "active sulfides" that cause the ejection of zinc from these zinc fingers, disrupting viral replication.[4] This suggests that this compound could serve as a lead structure for the development of novel anti-HIV agents.

Figure 1: Proposed mechanism of action for thioamide-based antiviral agents.

Antimicrobial and Other Potential Activities

The thioamide moiety is a key component in several approved drugs for treating multidrug-resistant tuberculosis, such as ethionamide and prothionamide.[2] Furthermore, various thioamide derivatives have shown activity against a range of bacteria and fungi.[2][5] This suggests that a screening campaign involving this compound and its derivatives could identify novel antimicrobial agents. The broader class of thioamides has also been investigated for anticancer and analgesic properties, expanding the potential therapeutic avenues for this scaffold.[1]

Synthesis and Experimental Protocols

The exploration of this compound in a medicinal chemistry program would begin with its synthesis and subsequent biological evaluation.

Synthesis of this compound

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent such as Lawesson's reagent.

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of N,N-dimethylbenzamide (1.0 eq) in anhydrous toluene (10 mL per 1 g of amide) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Lawesson's reagent (0.5 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Antiviral Assay

A general workflow for screening this compound for anti-HIV activity is outlined below.

Figure 3: Workflow for biological screening of this compound.

Experimental Protocol: Anti-HIV Replication Assay

-

Cell Culture: Culture a suitable host cell line (e.g., MT-4 cells) in appropriate media.

-

Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

-

Infection: Pre-treat the cells with the compound dilutions for a short period, then infect the cells with a known titer of HIV-1.

-

Incubation: Incubate the infected cells for a period of 3-5 days to allow for viral replication.

-

Quantification: Measure the extent of viral replication. This can be done using various methods, such as a p24 antigen ELISA, which quantifies the amount of a viral protein, or a reverse transcriptase activity assay.

-

Cytotoxicity: In parallel, perform a cytotoxicity assay (e.g., MTT assay) on uninfected cells treated with the same compound dilutions to determine the compound's toxicity to the host cells.

-

Data Analysis: From the viral replication data, calculate the 50% effective concentration (EC₅₀). From the cytotoxicity data, calculate the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀/EC₅₀) is then determined to assess the therapeutic window of the compound.

Quantitative Data of Related Thiobenzamides

| Compound Class | Target | Activity | Reference |

| Substituted 2,2'-dithiobisbenzamides | HIV-1, HIV-2, SIV | Low µM activity in cell culture | [4] |

| Thioamide-containing prodrugs (e.g., Ethionamide) | Mycobacterium tuberculosis | Approved for clinical use | [2] |

| Benzo[g]indazole fused carbothioamide | E. coli, S. aureus | Promising activity | [2] |

Conclusion

This compound, as a simple and accessible thioamide, represents a valuable starting point for medicinal chemistry exploration. Based on the established biological activities of the broader thiobenzamide class, this compound and its derivatives hold potential as lead structures for the development of novel antiviral and antimicrobial agents. The synthetic and screening protocols outlined in this guide provide a foundational framework for initiating such an investigation. Future work should focus on the synthesis of a library of this compound analogs and their systematic evaluation in a range of biological assays to unlock the full therapeutic potential of this chemical scaffold.

References

- 1. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiobenzamide 98 2227-79-4 [sigmaaldrich.com]

- 4. 2,2'-Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Properties of Thioamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopic properties of thioamides. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who work with these important sulfur-containing analogs of amides. This document details the theoretical principles, experimental protocols, and characteristic spectral data of thioamides, facilitating their identification, characterization, and application in various scientific endeavors.

Introduction to Thioamides and their Spectroscopic Significance

Thioamides are a class of organic compounds in which the carbonyl oxygen atom of an amide is replaced by a sulfur atom. This substitution imparts unique physicochemical properties, including altered reactivity, hydrogen bonding capabilities, and distinct spectroscopic signatures.[1] In drug development, the thioamide functional group is a bioisostere of the amide bond and has been incorporated into various therapeutic agents to enhance biological activity and metabolic stability.

The electronic and vibrational properties of the thioamide group give rise to characteristic absorptions in UV-Vis and IR spectroscopy. UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly the π → π* and n → π* transitions of the thiocarbonyl group.[2] IR spectroscopy, on the other hand, probes the vibrational modes of the molecule, offering valuable information about the C=S, C-N, and N-H bonds that constitute the thioamide moiety. A thorough understanding of these spectroscopic properties is crucial for the structural elucidation and purity assessment of thioamide-containing compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy of Thioamides

The UV-Vis spectra of thioamides are characterized by two main absorption bands: a high-intensity band at shorter wavelengths corresponding to a π → π* transition and a lower-intensity band at longer wavelengths attributed to an n → π* transition of the C=S group.[2] The position and intensity of these bands are sensitive to the substitution pattern on the nitrogen and carbon atoms of the thioamide group, as well as the solvent polarity.

Thione-Thiol Tautomerism

Thioamides can exist in two tautomeric forms: the thione form (containing the C=S group) and the thiol form (containing the C=N and S-H groups). In most cases, the thione form is the predominant tautomer.[3][4] The position of the tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. UV-Vis spectroscopy can be a valuable tool to study this equilibrium, as the two tautomers exhibit distinct absorption spectra.

Caption: Thione-thiol tautomerism in thioamides.

Quantitative UV-Vis Data for Thioamides

The following table summarizes the characteristic UV-Vis absorption data for various thioamides. The molar absorptivity (ε) is a measure of how strongly a substance absorbs light at a given wavelength.

| Compound Class | Substituents | λmax (π → π) (nm) | ε (L·mol⁻¹·cm⁻¹) | λmax (n → π) (nm) | ε (L·mol⁻¹·cm⁻¹) | Solvent |

| Primary Thioamide | Thioacetamide | ~261 | ~7,400 | ~329 | ~100 | Ethanol |

| Secondary Thioamide | N-Methylthioacetamide | ~265 | ~9,800 | ~330 | ~130 | Water |

| Tertiary Thioamide | N,N-Dimethylthioacetamide | ~268 | ~12,000 | ~330 | ~160 | Water |

| Aromatic Thioamide | Thiobenzamide | ~290 | ~10,500 | ~385 | ~150 | Heptane |

| Cyclic Thioamide | 2-Thiopyrrolidone | ~245 | ~15,000 | ~340 | ~200 | Ethanol |

Infrared (IR) Spectroscopy of Thioamides

The IR spectrum of a thioamide provides a wealth of information about its molecular structure. The vibrational bands associated with the thioamide group are often complex due to vibrational coupling between different modes. However, several characteristic bands, often referred to as "thioamide bands," can be used for identification.

The major contributing vibrations to these bands are:

-

ν(N-H): N-H stretching vibrations, typically observed in the range of 3100-3400 cm⁻¹.

-

δ(N-H): N-H bending vibrations.

-

ν(C=S): C=S stretching vibrations. This is a major component of the lower frequency thioamide bands.

-

ν(C-N): C-N stretching vibrations. Due to the partial double bond character, this band is observed at a higher frequency than a typical C-N single bond.

Characteristic IR Bands of Thioamides

The following table summarizes the approximate positions of the characteristic IR absorption bands for primary, secondary, and tertiary thioamides.

| Band | Approximate Frequency (cm⁻¹) | Major Vibrational Contributions | Notes |

| Thioamide A | ~1600-1650 | δ(NH₂) | Present in primary thioamides. |

| Thioamide B | ~1400-1600 | ν(C-N) + δ(C-H) | A strong and characteristic band for all thioamides.[5] |

| Thioamide C | ~1395-1415 | ν(C=S) + ν(C-N) | |

| Thioamide D | ~950-1150 | ν(C=S) + ν(C-N) | |

| Thioamide E | ~800-900 | NH₂ wagging | Characteristic for primary thioamides.[5] |

| Thioamide F | ~700 | Typical for most thioamides and thioureas.[5] | |

| Thioamide G | ~600-800 | ν(C=S) | Considered to be a relatively pure C=S stretching vibration.[5] |

Experimental Protocols

This section provides detailed methodologies for obtaining UV-Vis and IR spectra of thioamide compounds.

UV-Vis Spectroscopy Protocol

A generalized workflow for the UV-Vis spectroscopic analysis of thioamides is presented below.

Caption: Generalized experimental workflow for UV-Vis spectroscopy of thioamides.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the thioamide sample.

-

Dissolve the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water) to a known concentration. The concentration should be chosen such that the absorbance at λmax is within the linear range of the instrument (typically 0.1 - 1.0).

-

Prepare a blank solution containing only the solvent.

-

-

Instrument Parameters:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the recommended time.

-

Set the desired wavelength range (e.g., 200-800 nm).

-

Select an appropriate scan speed and slit width.

-

-

Data Acquisition:

-

Fill a clean quartz cuvette with the blank solution and place it in the spectrophotometer.

-

Perform a baseline correction to zero the absorbance across the selected wavelength range.

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.

-

IR Spectroscopy Protocol (KBr Pellet Method)

Methodology:

-

Sample Preparation:

-

Thoroughly dry both the thioamide sample and high-purity, spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the thioamide sample to a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.

-

Grind the mixture until it is a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[6]

-

-

Instrument Parameters:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Configure the instrument for data acquisition, specifying the number of scans and the desired resolution (e.g., 4 cm⁻¹).

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the thioamide sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic thioamide bands and other significant vibrational frequencies in the spectrum.

-

Compare the obtained spectrum with literature data or spectra of known compounds for structural confirmation.

-

Conclusion

The spectroscopic properties of thioamides in the UV-Vis and IR regions provide invaluable information for their characterization. The electronic transitions observed in the UV-Vis spectrum are indicative of the thiocarbonyl chromophore and can be used to study tautomeric equilibria. The vibrational frequencies observed in the IR spectrum serve as a fingerprint for the thioamide functional group, allowing for its identification and the study of its bonding characteristics. The experimental protocols and reference data provided in this guide are intended to equip researchers with the necessary tools to effectively utilize these spectroscopic techniques in their work with thioamide-containing molecules.

References

- 1. IR Absorption Table [webspectra.chem.ucla.edu]

- 2. scispace.com [scispace.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]

introduction to thionation reactions in organic synthesis.

An In-Depth Technical Guide to Thionation Reactions in Organic Synthesis

Introduction

Thionation, the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S), is a fundamental transformation in organic synthesis.[1] This reaction provides access to a wide array of organosulfur compounds, which are not only valuable synthetic intermediates but also integral components of numerous biologically active molecules.[1][2] In the realms of medicinal chemistry and drug development, the replacement of an oxygen atom with sulfur can profoundly alter a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. This often leads to enhanced biological activity or novel pharmacological profiles.[3] Thioamides, thioesters, thioketones, and sulfur-containing heterocycles are prominent structural motifs in pharmaceuticals, agrochemicals, and materials science.[4][5] This guide provides a comprehensive overview of the core principles, mechanisms, reagents, and experimental protocols associated with thionation reactions, with a focus on their application for researchers, scientists, and drug development professionals.

Core Principles and Reaction Mechanisms

The archetypal thionation reaction involves the treatment of a carbonyl compound with a sulfur-transfer agent. The most widely used and mechanistically studied reagents are phosphorus-sulfur compounds, such as Lawesson's Reagent and phosphorus pentasulfide (P₄S₁₀).

Mechanism of Lawesson's Reagent

Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and highly effective thionating agent.[5][6] In solution, particularly at elevated temperatures, LR exists in equilibrium with its reactive monomeric form, dithiophosphine ylide.[7][8] The accepted mechanism proceeds through a two-step process analogous to the Wittig reaction.[2][9]

-

[2+2] Cycloaddition: The reactive dithiophosphine ylide monomer undergoes a concerted cycloaddition with the carbonyl compound to form a four-membered oxathiaphosphetane intermediate.[2][9]

-

Cycloreversion: This intermediate then undergoes a cycloreversion, yielding the desired thiocarbonyl compound and a stable oxothiophosphine byproduct. The formation of the strong phosphorus-oxygen bond is a key driving force for this step.[7]

Computational studies have shown that the cycloreversion is typically the rate-limiting step of the reaction.[2][9] The reactivity of the carbonyl substrate generally follows the order: amides > ketones > esters, which correlates with the electron density of the carbonyl carbon.[7][9]

Caption: Mechanism of thionation using Lawesson's Reagent.

Mechanism of Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide (P₄S₁₀), which exists as the adamantane-like cage structure P₄S₁₀, is a powerful, albeit less selective, thionating agent.[10][11] For the reaction to occur, the P₄S₁₀ cage must first dissociate into more reactive P₂S₅ monomers, a process that typically requires high temperatures.[10] The mechanism is thought to proceed through intermediates where the carbonyl oxygen coordinates to the phosphorus atom, followed by sulfur transfer. However, P₄S₁₀'s high reactivity and the formation of polymeric phosphorus-oxygen-sulfur byproducts can lead to lower yields and more complex purification compared to Lawesson's Reagent.[10][12]

Caption: Dissociation of P₄S₁₀ into its reactive monomeric form.

Key Thionating Reagents

While numerous reagents exist, a few have become mainstays in modern organic synthesis due to their efficacy and substrate scope.

-